molecular formula C15H13N3O2S3 B2458513 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 893973-60-9

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2458513
CAS No.: 893973-60-9
M. Wt: 363.47
InChI Key: RPOMAWXRILNXGJ-UHFFFAOYSA-N
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Description

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C12H13N3O2S2. Its average mass is 295.380 Da and its monoisotopic mass is 295.044922 Da .

Scientific Research Applications

Antibacterial Activity

Compounds with sulfonamide groups, including those structurally related to N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide, have demonstrated significant antibacterial activity. For instance, sulfonamides derived from imidazo[2,1-b]thiadiazole have shown high antibacterial efficacy against Escherichia coli and Staphylococcus aureus, comparable to known antibacterial agents like sulfamethoxazole and Norfloxacin (Gadad et al., 2000). This highlights the potential of these compounds as a basis for developing new antibacterial drugs.

Antimicrobial and Antitumor Activity

Research has also focused on synthesizing novel heterocyclic compounds containing sulfonamido moieties, aiming at antibacterial applications. Some of these compounds have shown high antimicrobial activities, suggesting their suitability as antibacterial agents (Azab et al., 2013). Additionally, the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has been explored for their potent antitumor and antibacterial properties, indicating a broad spectrum of biological activities (Hafez et al., 2017).

Superoxide Dismutase Mimetic Activity

Copper complexes containing sulfonamide ligands have been investigated for their superoxide dismutase mimetic activity. This activity is crucial in developing therapeutic agents that can mitigate oxidative stress-related diseases (Casanova et al., 1996).

Synthesis and Chemical Properties

The synthesis of sulfonamides and their derivatives, including those incorporating imidazo and thiazole rings, has been an area of significant interest due to their diverse chemical properties and potential applications. For example, the intramolecular Diels-Alder reactions have been utilized to synthesize cyclic sulfonamides, showcasing the chemical versatility of sulfonamide-containing compounds (Greig et al., 2001).

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S3/c19-23(20,14-5-2-7-21-14)17-12-4-1-3-11(9-12)13-10-18-6-8-22-15(18)16-13/h1-5,7,9-10,17H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOMAWXRILNXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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